molecular formula C14H16O2 B12612133 Methyl 4-benzylidenehex-5-enoate CAS No. 919283-82-2

Methyl 4-benzylidenehex-5-enoate

Cat. No.: B12612133
CAS No.: 919283-82-2
M. Wt: 216.27 g/mol
InChI Key: QPTWWNFVRPMAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzylidenehex-5-enoate is a chiral unsaturated ester that serves as a valuable synthetic building block in organic chemistry research. Its structure, featuring an ester group, a benzylidene unit, and an alkene, makes it a versatile precursor for constructing complex molecular architectures. Based on its functional groups, this compound is hypothesized to be a key intermediate in the total synthesis of natural products and terpenes . It may also act as a Michael acceptor in organocatalyzed asymmetric reactions, such as conjugate additions, which are fundamental for creating carbon-carbon bonds in the synthesis of biologically active molecules . Researchers can utilize this compound to explore novel methodologies in catalysis and the development of new pharmaceutical lead compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

919283-82-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-benzylidenehex-5-enoate

InChI

InChI=1S/C14H16O2/c1-3-12(9-10-14(15)16-2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3

InChI Key

QPTWWNFVRPMAPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=CC1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Aldol Condensation

One of the most common methods for synthesizing methyl 4-benzylidenehex-5-enoate is through aldol condensation. This reaction typically involves:

  • Reactants : Methyl acrylate and benzaldehyde.
  • Catalyst : A base such as sodium hydroxide or potassium hydroxide.
  • Conditions : The reaction is usually carried out in a solvent like ethanol at elevated temperatures.

The aldol condensation proceeds via the formation of an enolate ion from methyl acrylate, which then reacts with benzaldehyde to form a β-hydroxy ester intermediate. This intermediate subsequently undergoes dehydration to yield this compound.

Table 1: Reaction Conditions for Aldol Condensation

Reactant 1 Reactant 2 Catalyst Solvent Temperature
Methyl acrylate Benzaldehyde NaOH or KOH Ethanol 60-80 °C

Michael Addition

Another effective method involves a Michael addition reaction where:

  • Reactants : Methyl acrylate and a suitable nucleophile (e.g., benzylamine).
  • Catalyst : A Lewis acid such as zinc acetate.
  • Conditions : Typically performed in an organic solvent like dichloromethane.

In this method, the nucleophile attacks the β-carbon of methyl acrylate, leading to the formation of a new carbon-carbon bond, which can then be further processed to yield this compound.

Table 2: Reaction Conditions for Michael Addition

Reactant 1 Nucleophile Catalyst Solvent Temperature
Methyl acrylate Benzylamine Zn(OAc)₂ Dichloromethane Room temperature

Condensation with Allenoates

A more innovative approach involves the use of allenoates in a condensation reaction. This method is particularly noted for its efficiency and selectivity:

  • Reactants : γ-tert-butylallenoate and an aldehyde (e.g., benzaldehyde).
  • Catalyst : Sodium ethoxide.
  • Conditions : The reaction is conducted in ethanol at varying temperatures.

This method allows for the formation of conjugated systems with excellent stereoselectivity, which can be advantageous in synthesizing complex organic molecules.

Table 3: Reaction Conditions for Allenoate Condensation

Allenoate Aldehyde Catalyst Solvent Temperature
γ-tert-butylallenoate Benzaldehyde NaOEt Ethanol -10 to 60 °C

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzylidenehex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-benzylidenehex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-benzylidenehex-5-enoate involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sandaracopimaric Acid Methyl Esters

  • Structure: Bicyclic diterpenoid ester with a methylated carboxyl group.
  • Key Features : Derived from natural resin acids (e.g., Austrocedrus chilensis), these esters are thermally stable and exhibit hydrophobic properties due to their fused ring systems .
  • Applications : Used in resins, adhesives, and fragrances.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

  • Structure : Aromatic ester with electron-withdrawing substituents (Cl, OCH₃) and an acetamido group.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antitumor agents) .

Methyl 4-(Aminomethyl)benzoate Derivatives

  • Structure: Benzoate esters with tetrazole or pentylamino substituents.
  • Key Features : Synthesized via multicomponent reactions (e.g., microwave-assisted condensation), these compounds demonstrate versatility in drug discovery, particularly as histone deacetylase (HDAC) inhibitors .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogous methyl esters:

Property This compound (Predicted) Sandaracopimaric Acid Methyl Ester Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Molecular Weight 216.28 g/mol 314.46 g/mol 257.67 g/mol
Polarity Moderate (conjugated ester) Low (hydrophobic diterpenoid) High (polar substituents)
Thermal Stability Moderate High Moderate
Synthetic Route Likely aldol condensation or Wittig reaction Esterification of resin acids Multi-step aromatic substitution

Biological Activity

Methyl 4-benzylidenehex-5-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzylidene group attached to a hexenoate moiety. This configuration is significant for its biological functions, particularly in interactions with biological targets.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antibacterial properties. For instance, derivatives with benzylidene groups have shown effectiveness against various bacterial strains by inhibiting bacterial growth and enzyme activity .
  • Antioxidant Properties : The compound may also exhibit antioxidant activities, which are crucial in mitigating oxidative stress in cells. This property is essential for potential applications in preventing oxidative damage associated with various diseases.
  • Cytotoxic Effects : Some studies suggest that this compound can induce cytotoxicity in cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

  • Antibacterial Activity :
    • A study reported that compounds structurally similar to this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines showed that this compound induced apoptosis at concentrations ranging from 50 to 100 µM, suggesting a dose-dependent relationship between concentration and cytotoxic effect .
  • Antioxidant Activity :
    • The compound was evaluated for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in radical concentration at higher concentrations, indicating its potential as an antioxidant agent .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodTarget Organism/Cell LineResult
AntibacterialMIC determinationE. coliMIC = 100 µg/mL
S. aureusMIC = 80 µg/mL
CytotoxicityApoptosis assayHeLa cellsIC50 = 75 µM
AntioxidantDPPH scavengingN/A% inhibition = 70% at 100 µM

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 4-benzylidenehex-5-enoate?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the presence of the benzylidene group and the α,β-unsaturated ester moiety. Infrared (IR) spectroscopy can validate the carbonyl (C=O) stretch (~1700–1750 cm1^{-1}) and conjugated double bonds. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is advised. Ensure alignment with crystallographic data for structural validation .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using a factorial design approach. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via column chromatography. Document stoichiometric ratios and purification steps meticulously to ensure reproducibility. Reference crystallographic data (e.g., bond lengths, angles) to confirm structural integrity post-synthesis .

Q. What experimental controls are critical for studying the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Include negative controls (e.g., omitting the diene or dienophile) to rule out non-specific interactions. Use deuterated solvents in NMR studies to track regioselectivity. Validate reaction outcomes with X-ray crystallography to confirm stereochemistry and adduct formation. Cross-reference data with computational models (e.g., DFT calculations) for mechanistic insights .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound, especially in cases of disorder or twinning?

  • Methodological Answer : For disordered structures, apply PART and SUMP instructions in SHELXL to model overlapping electron densities. Use TWIN and BASF commands to handle twinned crystals. Validate refinement with Rint_{\text{int}} and GooF metrics. Compare anisotropic displacement parameters (ADPs) with ORTEP-3 visualizations to ensure geometric accuracy .

Q. What strategies resolve contradictions between theoretical and experimental data for the compound’s electronic properties?

  • Methodological Answer : Perform Hirshfeld surface analysis to identify intermolecular interactions affecting experimental results. Cross-validate UV-Vis absorption spectra with time-dependent density functional theory (TD-DFT) calculations. If discrepancies persist, re-examine solvent effects or crystal packing forces using Mercury software .

Q. How can researchers leverage high-throughput crystallography to explore polymorphic forms of this compound?

  • Methodological Answer : Utilize automated screening (e.g., varying solvents, temperatures) with a crystal imaging system. Process datasets via SHELXC/D/E pipelines for rapid phase determination. Analyze packing motifs with PLATON to identify thermodynamically stable polymorphs. Validate findings with differential scanning calorimetry (DSC) .

Methodological Considerations

  • Data Validation : Always cross-check crystallographic data (e.g., CIF files) with checkCIF/PLATON to flag ADPs, voids, or symmetry errors .
  • Research Design : Frame hypotheses using the "independent-dependent variable" framework (e.g., solvent polarity vs. reaction yield) and explicitly state unresolved questions in the conclusion .
  • Software Tools : SHELX for refinement, ORTEP-3 for visualization, and Mercury for crystal packing analysis are industry standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.